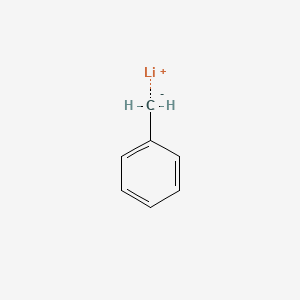

Benzyllithium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

766-04-1 |

|---|---|

分子式 |

C7H7Li |

分子量 |

98.1 g/mol |

IUPAC 名称 |

lithium;methanidylbenzene |

InChI |

InChI=1S/C7H7.Li/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |

InChI 键 |

YNXURHRFIMQACJ-UHFFFAOYSA-N |

规范 SMILES |

[Li+].[CH2-]C1=CC=CC=C1 |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of Benzyllithium from Toluene and n-Butyllithium: An In-depth Technical Guide

Introduction

Benzyllithium is a highly reactive organometallic reagent crucial in organic synthesis for the formation of carbon-carbon bonds. Its utility is particularly notable in the synthesis of complex molecules, including intermediates for HIV protease inhibitors.[1] The most common and direct method for its preparation is through the deprotonation (metalation) of toluene (B28343) at the benzylic position using a strong organolithium base, typically n-butyllithium (n-BuLi).[2][3] This guide provides a comprehensive technical overview of this synthesis, detailing the underlying mechanism, experimental protocols, and key parameters influencing reaction outcomes, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Reaction Mechanism

The synthesis of this compound from toluene is an acid-base reaction where n-butyllithium acts as a potent base to abstract a proton from the weakly acidic benzylic position of toluene.[4] The stability of the resulting benzyl (B1604629) anion is enhanced by the delocalization of the negative charge into the aromatic ring. The reaction is typically performed in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF), which solvates the lithium cation, enhancing the reactivity of the base.[3][5]

Figure 1: Metalation of Toluene by n-Butyllithium.

Quantitative Data Summary

The efficiency, selectivity, and stability of this compound synthesis are highly dependent on the reaction conditions. Key variables include the choice of solvent, temperature, and the use of additives.

Influence of Solvent System

The solvent plays a critical role in the solubility and stability of the this compound product, as well as the ratio of benzylic to aromatic metalation (this compound vs. tolyllithium). While THF provides a good ratio of benzyl- to tolyllithium, its solubility and stability are limited.[2][6] Mixed cyclic ether systems can significantly enhance both solubility and stability.[2][6][7]

Table 1: Effect of Solvent on this compound Preparation

| Solvent System (Ratio) | This compound : Tolylithium Ratio | Solubility (M) | Stability |

|---|---|---|---|

| THF | High | Poor | Poor |

| THF / 2-Methyl-THF (1:2) | Lower than pure THF | Markedly Improved | Improved |

| Other Cyclic Ethers | Poorer than pure THF | Markedly Improved | Improved |

Data sourced from multiple studies indicating general trends.[2][6]

Thermal Stability

This compound is thermally sensitive, and its solutions can decompose over time. Stability is a critical factor for its storage and subsequent use in multi-step syntheses.

Table 2: Thermal Stability of this compound Solutions

| Solvent | Concentration (M) | Temperature (°C) | Decomposition Rate (% per day) |

|---|---|---|---|

| THF | ~1.4 | 9 | 2.8 |

| 2-Methyl-THF / THF (2:1) | Not specified | 9 | 0.04 |

| 2-Methyl-THF / THF (2:1) | Not specified | 15 | 0.25 |

| 2-Methyl-THF / THF (2:1) | Not specified | 24 | 0.56 |

Source: Data compiled from stability evaluations.[6][7]

Effect of Activators and Reaction Conditions

Additives such as lithium polyether alkoxides (e.g., lithium 2-methoxyethoxide, LiOEM) can activate n-BuLi, leading to higher yields and excellent regioselectivity for benzylic metalation.[8][9]

Table 3: Influence of LiOEM Activator and Temperature on Yield

| LiOEM : n-BuLi Ratio | Toluene : n-BuLi Ratio | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3 : 1 | 15 : 1 | -78 | 24 | Low (increases with time) |

| 3 : 1 | 15 : 1 | 20 | 24 | Drastically Increased |

Source: Study on lithiation activated by polyether alkoxides.[8]

Experimental Protocol

This section outlines a detailed methodology for the laboratory-scale synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive organolithium species.[10]

Figure 2: General Experimental Workflow for this compound Synthesis.

Materials and Reagents

-

Toluene (anhydrous)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl[10]

-

Argon or Nitrogen gas supply

-

Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer

Procedure

-

Apparatus Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Charging Reagents: Charge the flask with anhydrous toluene and anhydrous THF. The amount of excess toluene can influence the final concentration of the product.[2]

-

Cooling: Cool the stirred solution to the desired reaction temperature. For reactions in THF, temperatures of -78°C are recommended to minimize solvent degradation.[4][8] An acetone/dry ice bath is suitable for this purpose.

-

Addition of n-Butyllithium: Transfer the n-butyllithium solution to the dropping funnel via syringe, maintaining a positive inert gas pressure.[11] Add the n-BuLi solution dropwise to the toluene solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature for 1-2 hours. The formation of a colored solution (typically orange to red) indicates the presence of this compound.

-

Concentration Determination: The concentration of the prepared this compound solution should be determined prior to use. This can be achieved through titration methods, for example, with a known concentration of a secondary alcohol like 2-butanol (B46777) using 1,10-phenanthroline (B135089) as an indicator.

-

Storage and Use: The resulting this compound solution should be used immediately for the best results. If short-term storage is necessary, it must be maintained at a very low temperature (e.g., in a freezer at ≤ -20°C) under an inert atmosphere. As noted in Table 2, stability is a significant concern.[7]

Side Reactions and Optimization

-

Ring Metalation: While n-BuLi provides high selectivity for the benzylic position, some metalation on the aromatic ring can occur, yielding tolyllithium isomers.[2][8] Using sec-BuLi can increase the proportion of ring metalation.[8][9]

-

Solvent Degradation: At temperatures above -78°C, n-BuLi can deprotonate THF, leading to its ring-opening and consumption of the base.[4][5] This underscores the importance of strict temperature control.

-

Aggregation: Organolithium reagents exist as aggregates (e.g., tetramers or hexamers in solution), which influences their reactivity.[5][12] The use of coordinating solvents like THF or additives like TMEDA helps to break down these clusters, increasing the basicity and reaction rate.[3][4]

-

Optimization: To enhance yield and regioselectivity, reaction parameters can be fine-tuned. The use of activating additives like LiOEM can allow for higher reaction temperatures while maintaining excellent selectivity for the benzylic position.[8] The ratio of reagents is also a critical parameter to optimize for specific applications.[13]

References

- 1. This compound: PREPARATION, REACTIONS AND X-RAY CRYSTAL S... [degruyterbrill.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]

- 13. sites.wp.odu.edu [sites.wp.odu.edu]

An In-depth Technical Guide on the Ab Initio Study of Monomeric Unsolvated Benzyllithium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational ab initio computational studies on monomeric, unsolvated benzyllithium. This organolithium reagent is a cornerstone in organic synthesis, and understanding its intrinsic structural and electronic properties in an unsolvated state is critical for predicting its reactivity and designing novel synthetic pathways. This document summarizes key quantitative data, details the computational methodologies employed in seminal research, and provides visual representations of the key structures and workflows.

Core Concepts: The Structure of this compound

Ab initio calculations have been instrumental in elucidating the potential energy surface of isolated this compound. These studies have revealed the existence of several structural isomers, or haptomers, which differ in the coordination of the lithium cation to the benzyl (B1604629) anion. The relative stability of these haptomers is highly dependent on the level of theory used for the calculations, including the basis set and the inclusion of electron correlation.

Four primary haptomers have been identified and studied:

-

η¹ (eta-1) Structure: This is the classic representation of this compound, featuring a direct covalent-like bond between the lithium atom and the benzylic carbon (Cα).

-

η² (eta-2) Structure: In this haptomer, the lithium atom bridges the benzylic carbon (Cα) and the ipso-carbon of the aromatic ring.

-

η³ (eta-3) Structure: This structure involves the coordination of the lithium atom to the benzylic carbon and the ortho- and ipso-carbons of the phenyl ring.

-

η⁶ (eta-6) Structure: Here, the lithium atom is located above the center of the aromatic ring, interacting with the π-system, akin to a π-complex.

The seminal work in this area demonstrated that the η¹ structure and an η⁶-like π-complex are the two minima on the potential energy surface, while the η² structure represents a transition state for the racemization of the η¹ haptomer.

Quantitative Data: Relative Stabilities of this compound Haptomers

The relative energies of the different haptomers of unsolvated this compound have been calculated at various levels of theory. The following table summarizes these findings, providing a clear comparison of the influence of the computational method on the predicted stability. The η¹ haptomer is used as the reference (0.00 kcal/mol).

| Haptomer | 3-21G (kcal/mol) | 6-31G* (kcal/mol) | MP2/6-31G* (kcal/mol) | MP2/6-311G** + ZPE (kcal/mol) |

| η¹ | 0.00 | 0.00 | 0.00 | 0.00 |

| η² | 0.10 | 1.83 | 2.50 | 2.53 |

| η³ | Not a stationary point | Not a stationary point | Not a stationary point | Not a stationary point |

| η⁶ | 4.00 | 3.28 | 2.01 | 1.69 |

Data sourced from ab initio studies on this compound. Note: ZPE refers to the Zero-Point Energy correction.

It is important to note that while detailed optimized geometries (bond lengths and angles) were not fully published in the primary literature, the relative energy data provides crucial insights into the preferred structure of the molecule in the gas phase.

Computational Protocols

The foundational understanding of unsolvated this compound's structure is derived from ab initio molecular orbital calculations. The following section details the typical computational methodology employed in these studies.

Software

The primary software package used for these calculations was the Gaussian 88 ab initio program .

Geometry Optimization

Full geometry optimizations of the this compound haptomers were performed to locate stationary points on the potential energy surface.

Basis Sets

A range of Pople-style basis sets were utilized to assess the dependence of the results on the quality of the atomic orbital representation:

-

3-21G: A split-valence basis set, useful for initial, less computationally expensive calculations.

-

6-31G*: This basis set includes polarization functions on heavy (non-hydrogen) atoms, allowing for a more flexible description of electron density.

-

6-311G**: A triple-split valence basis set that includes polarization functions on both heavy atoms and hydrogen atoms, providing a more accurate description.

Electron Correlation

To account for the effects of electron correlation, which are crucial for accurately determining the relative energies of the haptomers, the Møller-Plesset perturbation theory at the second order (MP2) was employed.

Vibrational Frequencies and Zero-Point Energy (ZPE)

Vibrational frequency calculations were performed to characterize the nature of the stationary points (as either minima or transition states) and to calculate the zero-point vibrational energies (ZPE). The ZPE corrections were then added to the total electronic energies to provide more accurate relative energy differences.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structures of the key this compound haptomers and the computational workflow.

Figure 1: Structures of the η¹, η², and η⁶ haptomers of this compound.

Figure 2: Computational workflow for the ab initio study of this compound.

A Technical Guide to the Reactivity of Benzyllithium with Electrophiles

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: This document provides an in-depth technical overview of the synthesis and reactivity of benzyllithium, a potent carbanionic nucleophile widely utilized in organic synthesis. It details the reagent's interactions with various classes of electrophiles, the factors governing its reactivity and selectivity, and provides standardized protocols for its application.

Introduction: The Nature of this compound

This compound (BnLi) is a cornerstone organolithium reagent valued for its ability to form carbon-carbon bonds by reacting with a diverse array of electrophiles. Its reactivity stems from the nucleophilic character of the benzylic carbon, which bears a partial negative charge. However, the reactivity profile of this compound is complex and highly dependent on its aggregation state and the reaction environment.

In solution, organolithium reagents, including this compound, exist as aggregates (dimers, tetramers, or polymers).[1][2] The specific nature of these aggregates is heavily influenced by the solvent system.[3][4]

-

Non-coordinating Solvents (e.g., n-pentane, hexane): In hydrocarbon solvents, this compound forms larger, less reactive aggregates.

-

Coordinating Solvents (e.g., Tetrahydrofuran (B95107) (THF), Diethyl Ether): Ethereal solvents solvate the lithium cation, breaking down the aggregates into smaller, more reactive species, often dimers or monomers.[1][5] In THF, this compound has been shown to crystallize as a linear polymer.[3]

This equilibrium between aggregated and monomeric forms is critical, as the monomer is generally considered the most reactive species. Furthermore, this compound possesses two primary nucleophilic sites: the α-carbon (benzylic position) and the para-position of the aromatic ring. The regioselectivity of its reactions can be precisely controlled by the choice of solvent and electrophile, making it a versatile synthetic tool.[5][6]

Synthesis of this compound

This compound is typically prepared in situ immediately before use due to its limited stability. The two most common methods are the deprotonation of toluene (B28343) or the reductive lithiation of a benzyl (B1604629) halide.

Experimental Protocol: Synthesis from Toluene

This protocol describes the formation of this compound via the metalation of toluene using n-butyllithium in tetrahydrofuran (THF).

Materials:

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox equipment

-

Dry, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and gas inlet.

Procedure:

-

Setup: Assemble the glassware and purge thoroughly with inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent Addition: Add anhydrous THF (e.g., 100 mL) to the reaction flask via cannula or a dry syringe. Cool the solvent to 0 °C using an ice-water bath.

-

Toluene Addition: Add anhydrous toluene (1.0 equivalent) to the cooled THF with stirring.

-

n-BuLi Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution via syringe. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction: Upon addition of n-BuLi, the solution typically develops a characteristic red or orange color, indicating the formation of this compound. Allow the solution to stir at 0 °C for 1-2 hours to ensure complete formation.

-

Usage: The resulting this compound solution is now ready for reaction with an electrophile. It is typically used without isolation.

Reactivity with Electrophiles: A Class-by-Class Analysis

The utility of this compound is demonstrated by its reactions with a wide range of electrophilic partners.

Reaction with Alkyl Halides

This compound reacts with primary and secondary alkyl halides via an S(_N)2 mechanism to form a new C-C bond, resulting in alkylated benzene (B151609) derivatives.

-

Mechanism: Nucleophilic attack by the benzylic carbanion on the electrophilic carbon of the alkyl halide.

-

Side Reactions: The primary side reaction is Wurtz-type coupling, where the this compound reacts with the starting benzyl halide.[7] This is more prevalent when this compound is formed from benzyl halides rather than toluene. Using flow microreactors can suppress this side reaction even at elevated temperatures.[8][9]

Reaction with Carbonyl Compounds (Aldehydes & Ketones)

This is one of the most common applications of this compound. It undergoes a 1,2-nucleophilic addition to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.[10]

-

Mechanism: The benzylic anion adds to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the aqueous workup step to yield the final alcohol product.[10]

Reaction with Esters and Amides

-

Esters: this compound reacts with esters in a two-fold addition. The initial nucleophilic acyl substitution produces a ketone intermediate, which is more reactive than the starting ester. This ketone immediately reacts with a second equivalent of this compound to yield a tertiary alcohol after workup.[11] The reaction cannot be stopped at the ketone stage under normal conditions.

-

Amides: Amides are generally less reactive towards organolithium reagents compared to other carbonyl compounds.[12] The reaction outcome can be complex, and often the more powerful reducing agent, lithium aluminum hydride (LiAlH(_4)), is preferred to reduce amides to amines.[13]

Reaction with Epoxides

This compound acts as a potent nucleophile for the ring-opening of epoxides. The reaction proceeds via an S(_N)2 mechanism.

-

Regioselectivity: Under these nucleophilic (basic) conditions, the attack occurs preferentially at the less sterically hindered carbon of the epoxide ring.[14][15][16] This provides a reliable method for synthesizing β-phenethyl alcohol derivatives.

Reaction with Other Electrophiles (Silyl Halides, Imines)

-

Silyl (B83357) Halides: The reaction with silyl halides like trimethylsilyl (B98337) chloride (TMSCl) is highly sensitive to solvent conditions. In a coordinating solvent like THF, the reaction occurs at the benzylic (α) position. In contrast, in a non-coordinating solvent like n-pentane, the reaction can be directed to the para-position of the aromatic ring.[5][6]

-

Imines: this compound adds across the C=N double bond of imines to generate the lithium salt of an amine, which upon workup yields a secondary amine.[17]

Quantitative Data Summary

The following tables summarize the typical yields for the reaction of this compound with various electrophiles, as documented in the literature.

Table 1: Reaction of this compound with Various Electrophiles

| Electrophile Class | Specific Electrophile | Product Type | Solvent | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Alkyl Halide | Methyl Iodide | 1-Phenylethane | THF | Good | [8] |

| Aldehyde | Benzaldehyde | 1,2-Diphenylethanol | THF | Good | [8] |

| Ketone | Benzophenone (B1666685) | 1,1,2-Triphenylethanol | THF | 89 | [8][9] |

| Ketone | Acetone | 2-Phenyl-2-propanol | THF | 80 | [18] |

| Silyl Halide | Trimethylsilyl Chloride | Benzyltrimethylsilane | THF | 85 | [8] |

| Silyl Halide | Trimethylsilyl Chloride | (4-Trimethylsilyl)toluene | n-Pentane | Selective | [5][6] |

| Stannyl Halide | Trimethylstannyl Chloride | Benzyltrimethylstannane | THF | Selective | [5][6] |

| Isocyanate | Phenyl Isocyanate | N-Phenyl-2-phenylacetamide | THF | Good | [8] |

| Epoxide | Ethylene Oxide | 3-Phenyl-1-propanol | THF | 75 |[18] |

Note: "Good" indicates that the cited literature reports a high yield without specifying an exact number under the summarized conditions.

Detailed Experimental Protocols

Protocol: Reaction of this compound with Benzophenone

This protocol details the synthesis of 1,1,2-triphenylethanol.

Procedure:

-

This compound Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C as described in Protocol 2.1. After the 1-2 hour stirring period, cool the solution to -78 °C using a dry ice/acetone bath.

-

Electrophile Solution: In a separate dry flask under an inert atmosphere, dissolve benzophenone (0.95 equivalents) in a minimal amount of anhydrous THF.

-

Addition: Add the benzophenone solution dropwise via cannula or syringe to the cold (-78 °C) this compound solution with vigorous stirring. A color change is typically observed upon addition.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH(_4)Cl) while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer two more times with diethyl ether.

-

Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO(_4)), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude solid product by recrystallization (e.g., from ethanol (B145695) or hexanes/ethyl acetate) or column chromatography to yield pure 1,1,2-triphenylethanol.

Visualizations of Pathways and Processes

General Reaction Pathway

Caption: General pathway for the reaction of this compound with an electrophile.

Experimental Workflow for Synthesis and Reaction

Caption: A typical experimental workflow for using this compound in synthesis.

Logical Control of Regioselectivity

Caption: Solvent influence on the regioselectivity of this compound reactions.

References

- 1. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00958H [pubs.rsc.org]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Benzylation of Imines with Activated Boronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyllithium (C₇H₇Li)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyllithium (C₇H₇Li) is a highly reactive organolithium reagent that serves as a potent nucleophile and strong base in organic synthesis. Its utility in forming carbon-carbon bonds makes it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its structure, reactivity, and safe handling. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective and safe use of this important reagent.

Physical Properties

This compound is a pyrophoric, pale yellow to orange solid that is typically handled as a solution in an ethereal solvent. Its physical properties are highly dependent on its aggregation state, which is influenced by the solvent and the presence of coordinating ligands.

General Properties

| Property | Value |

| Molecular Formula | C₇H₇Li |

| Molecular Weight | 98.07 g/mol |

| Appearance | Pale yellow to orange solid |

| Melting Point | Decomposes upon heating |

Solubility

This compound is soluble in ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). Its solubility is significantly enhanced in the presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). In non-coordinating hydrocarbon solvents, it has limited solubility. The solubility of this compound in mixed ether systems can be quite high, reaching up to 2.2 M in certain THF/cyclic ether mixtures.[1]

Stability

This compound solutions are thermally unstable and prone to decomposition, particularly at room temperature. The stability is solvent-dependent, with solutions in THF being less stable than those in mixed ether systems. For instance, a 1.4 M solution of this compound in THF has a decomposition rate of 2.8% per day at 9°C.[2] Storage at low temperatures (-20°C to -80°C) under an inert atmosphere is crucial to minimize degradation.

Structure and Bonding

The structure of this compound is complex and varies significantly with its environment. It exists as aggregates in both the solid state and in solution, with the nature of the aggregation being highly dependent on the solvent.

Aggregation in Solution

In solution, this compound can exist as monomers, dimers, or higher-order aggregates. The degree of aggregation is a key factor in its reactivity.

-

In non-coordinating solvents (e.g., benzene, hexane): this compound tends to form higher aggregates.

-

In coordinating solvents (e.g., THF, Et₂O): The solvent molecules coordinate to the lithium centers, breaking down the larger aggregates into smaller ones, typically dimers or monomers.[3][4] The equilibrium between these aggregation states is dynamic and influenced by concentration and temperature.

-

With strong coordinating ligands (e.g., TMEDA, PMDTA): These ligands can form stable, often monomeric, complexes with this compound.[5]

References

The Genesis of a Potent Nucleophile: A Technical Guide to the Historical Direct Preparations of Benzyllithium

For Researchers, Scientists, and Drug Development Professionals

Benzyllithium, a powerful and versatile organolithium reagent, has been a cornerstone in synthetic organic chemistry for decades. Its ability to act as a potent carbon nucleophile has made it an invaluable tool in the construction of complex molecular architectures, particularly in the pharmaceutical industry. This in-depth technical guide explores the seminal historical methods for the direct preparation of this compound, providing detailed experimental protocols and quantitative data to offer a comprehensive understanding of its origins and evolution as a synthetic reagent.

Early Endeavors: The Reaction of Benzyl (B1604629) Halides with Lithium Metal

One of the earliest and most intuitive approaches to this compound involved the direct reaction of a benzyl halide, typically benzyl chloride, with lithium metal. However, this method was fraught with challenges, primarily the facile Wurtz-type coupling of the newly formed this compound with the starting benzyl halide. This side reaction leads to the formation of bibenzyl, significantly diminishing the yield of the desired organolithium species.

Experimental Protocol: Reaction of Benzyl Chloride with Lithium

Adapted from the work of Gilman and associates.

Reagents and Materials:

-

Benzyl chloride

-

Lithium metal (ribbon or wire)

-

Anhydrous diethyl ether

-

Dry, oxygen-free nitrogen atmosphere

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with finely cut lithium metal suspended in anhydrous diethyl ether.

-

The flask is thoroughly flushed with dry nitrogen.

-

A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium metal at a controlled temperature, typically ranging from -10 °C to room temperature.

-

The reaction mixture is stirred for a period of several hours.

-

The resulting mixture, containing this compound, unreacted lithium, lithium chloride, and bibenzyl, is then typically used in situ for subsequent reactions. Quantification of the this compound concentration is often performed by titration.

Quantitative Data Summary:

| Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Major Side Product | Reference |

| Benzyl chloride | Diethyl ether | 0-25 | 2-4 | Low (often < 20%) | Bibenzyl | Gilman et al. |

| Benzyl chloride | Dioxane | 25 | 4 | ~1.4% (as phenylacetic acid after carbonation) | Bibenzyl | Gilman et al. |

A Breakthrough: The Cleavage of Benzyl Ethers with Lithium Metal

Recognizing the limitations of the benzyl halide approach, Henry Gilman and his research group developed a more effective method involving the reductive cleavage of benzyl ethers with lithium metal. This strategy proved to be a significant advancement, providing higher yields of this compound with substantially reduced formation of bibenzyl.

Experimental Protocol: Cleavage of Benzyl Methyl Ether with Lithium

Based on the publications of Gilman, McNinch, and Wittenberg.

Reagents and Materials:

-

Benzyl methyl ether

-

Lithium metal (coarsely powdered or cut into small pieces)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry, oxygen-free nitrogen atmosphere

Procedure:

-

A reaction flask is charged with lithium metal and anhydrous THF under a nitrogen atmosphere.

-

The benzyl methyl ether is added to the stirred suspension of lithium in THF at a temperature maintained between 0 °C and 10 °C.

-

The reaction is typically stirred for several hours, during which the solution develops the characteristic color of the this compound anion.

-

The progress of the reaction can be monitored by the consumption of the benzyl ether.

-

The resulting this compound solution can be filtered from the excess lithium and lithium methoxide (B1231860) for use in subsequent synthetic steps.

Quantitative Data Summary:

| Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |

| Benzyl methyl ether | THF | 0-10 | 3-5 | 60-80% | Gilman, McNinch, Wittenberg |

| Benzyl ethyl ether | THF | 0-10 | 3-5 | 65-75% | Gilman, McNinch, Wittenberg |

The Advent of Direct Metalation: Deprotonation of Toluene (B28343)

The direct deprotonation of the benzylic protons of toluene using a strong organolithium base emerged as a highly practical and widely adopted method for generating this compound. This approach avoids the use of lithium metal and the formation of inorganic salts as byproducts. The success of this method is highly dependent on the choice of the organolithium reagent, solvent, and the potential use of activating agents.

Experimental Protocol: Metalation of Toluene with n-Butyllithium

Reagents and Materials:

-

Toluene (anhydrous)

-

n-Butyllithium (in hexane (B92381) or cyclohexane)

-

Anhydrous tetrahydrofuran (THF) or other etheral solvents

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional activator)

-

Dry, oxygen-free nitrogen atmosphere

Procedure:

-

A solution of toluene in the chosen anhydrous solvent (e.g., THF) is prepared in a flame-dried, nitrogen-flushed flask and cooled to the desired temperature (typically between -78 °C and 0 °C).

-

If an activator such as TMEDA is used, it is added to the toluene solution.

-

A solution of n-butyllithium is added dropwise to the stirred toluene solution.

-

The reaction mixture is stirred at the specified temperature for a period ranging from a few minutes to several hours, during which the formation of the orange to red-colored this compound solution is observed.

-

The concentration of the prepared this compound solution is determined by titration before use.

Quantitative Data Summary:

| Organolithium Reagent | Solvent | Additive | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |

| n-BuLi | THF | None | 0 | 2 | ~70-80% | Various |

| n-BuLi | Hexane | TMEDA | 25 | 1 | High (often quantitative) | Various |

| sec-BuLi | THF | None | -78 | 0.5 | ~80-90% | Various |

An Alternative Pathway: Transmetalation

Transmetalation reactions provided another route to this compound, involving the reaction of a more electropositive organometallic compound with a less reactive benzylmetallic precursor. While not a "direct" preparation from a simple organic starting material in a single step, it represents a direct conversion of one organometallic species to another.

Experimental Protocol: Transmetalation from Dibenzylmercury

Based on early organometallic literature.

Reagents and Materials:

-

Dibenzylmercury

-

Lithium metal

-

Anhydrous diethyl ether

-

Dry, oxygen-free nitrogen atmosphere

Procedure:

-

Dibenzylmercury is dissolved in anhydrous diethyl ether in a reaction vessel under a nitrogen atmosphere.

-

Lithium metal is added to the solution.

-

The reaction mixture is stirred at room temperature for an extended period, often several days.

-

The formation of this compound is accompanied by the precipitation of metallic mercury.

-

The resulting this compound solution is separated from the mercury and unreacted starting materials.

Quantitative Data Summary:

| Benzyl Precursor | Metalating Agent | Solvent | Yield of this compound (%) | Reference |

| Dibenzylmercury | Lithium | Diethyl ether | Moderate to Good | Schlenk (1917) |

| Benzylmagnesium chloride | Phenyllithium | Diethyl ether | Good | Wittig (1940) |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships between the historical methods for the direct preparation of this compound.

Caption: Evolution of direct this compound synthesis methods.

Caption: Workflow for this compound preparation via direct metalation.

The Dichotomy of Benzyllithium Aggregation: A Technical Guide to Solvent-Dependent Structures

An in-depth exploration of the structural behavior of benzyllithium in hydrocarbon and donor solvents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its aggregation phenomena.

This compound, a pivotal organolithium reagent in organic synthesis, exhibits a fascinating and crucial dichotomy in its solution-state structure, dictated primarily by the solvent environment. In non-polar hydrocarbon solvents, this compound predominantly exists as higher-order aggregates, a structural preference driven by the need to stabilize the polar carbon-lithium bond through inter-unit interactions. Conversely, in the presence of coordinating donor solvents, these aggregates are significantly disrupted, favoring the formation of lower-order species, including monomers and dimers. This solvent-dependent aggregation behavior profoundly influences the reactivity, selectivity, and kinetics of reactions involving this compound, making a thorough understanding of these structural dynamics essential for its effective utilization in synthetic chemistry and drug development.

This technical guide provides a detailed examination of this compound aggregation, contrasting its behavior in hydrocarbon and donor solvents. It presents quantitative data, detailed experimental protocols for characterization, and logical diagrams to elucidate the underlying principles of this phenomenon.

Core Concepts: Aggregation and Solvation

Organolithium compounds, including this compound, are characterized by a highly polar carbon-lithium bond. In the absence of coordinating species, this polarity is stabilized through the formation of aggregates, where multiple organolithium units self-assemble into clusters. The geometry of these aggregates can vary, with common forms including dimers, tetramers, and hexamers.

The introduction of a donor solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, dramatically alters this landscape. The lone pair electrons on the oxygen atom of the ether solvent molecules coordinate to the electropositive lithium centers, effectively solvating the organolithium units. This solvation process disrupts the inter-unit interactions that hold the aggregates together, leading to a decrease in the aggregation state.

Quantitative Data on this compound Aggregation

The aggregation state of this compound in different solvents can be quantified using various techniques, most notably cryoscopy and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize representative quantitative data that illustrates the stark contrast in aggregation behavior between hydrocarbon and donor solvents.

Note: The following data is illustrative and represents typical values observed for this compound and analogous organolithium compounds. Actual experimental values can vary depending on concentration, temperature, and the presence of impurities.

Table 1: Aggregation Number of this compound in Various Solvents as Determined by Cryoscopy

| Solvent | Solvent Type | Typical Aggregation Number (n) |

| Benzene | Hydrocarbon | 2 - 4 |

| Cyclohexane | Hydrocarbon | 2 - 4 |

| Tetrahydrofuran (THF) | Donor | 1 - 2 |

| Diethyl Ether | Donor | 1 - 2 |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in Hydrocarbon and Donor Solvents

| Solvent | Species | ¹H NMR (δ, ppm) - Benzylic Protons | ¹³C NMR (δ, ppm) - Benzylic Carbon |

| Toluene-d₈ | Aggregate (e.g., Dimer) | ~1.5 - 2.0 | ~40 - 50 |

| THF-d₈ | Monomer | ~2.2 - 2.5 | ~55 - 65 |

| THF-d₈ | Contact Ion Pair (CIP) | ~2.3 | ~60 |

| THF-d₈ | Solvent-Separated Ion Pair (SIP) | ~2.5 | ~64 |

Table 3: Representative UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Species | Typical λmax (nm) |

| Hexane | Aggregate | ~330 |

| Tetrahydrofuran (THF) | Contact Ion Pair (CIP) | ~340 |

| Tetrahydrofuran (THF) | Solvent-Separated Ion Pair (SIP) | ~355 |

Experimental Protocols

Accurate characterization of this compound aggregation requires meticulous experimental techniques due to the air- and moisture-sensitivity of organolithium reagents.

Synthesis of this compound for Spectroscopic Studies

Materials:

-

Anhydrous toluene (B28343)

-

n-Butyllithium (in hexanes)

-

Anhydrous, degassed solvent for the study (e.g., benzene, THF)

-

Schlenk flask and other appropriate oven-dried glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, add anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of n-butyllithium in hexanes to the stirred toluene solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, during which time a colored precipitate of this compound may form.

-

Remove the volatiles under vacuum to obtain this compound as a solid.

-

For spectroscopic analysis, dissolve the solid this compound in the desired anhydrous, degassed deuterated or non-deuterated solvent under an inert atmosphere.

Low-Temperature NMR Spectroscopy of this compound

Equipment:

-

NMR spectrometer equipped with a variable temperature probe

-

Properly prepared NMR sample of this compound in a sealed tube

Procedure:

-

Cool the NMR probe to the desired low temperature (e.g., -78 °C) to slow down dynamic exchange processes.

-

Insert the sample and allow it to thermally equilibrate.

-

Acquire ¹H, ¹³C, and, if applicable, ⁷Li or ⁶Li NMR spectra.

-

Process the spectra and analyze the chemical shifts, coupling constants, and signal integrations to determine the aggregation state and identify different species in solution.

Cryoscopy of this compound

Equipment:

-

Cryoscopy apparatus suitable for air-sensitive compounds (e.g., a modified Beckmann apparatus within a glovebox or under a constant flow of inert gas)

-

High-purity, dry solvent with a known cryoscopic constant (e.g., benzene)

-

Sensitive thermometer

Procedure:

-

Under an inert atmosphere, determine the freezing point of a known mass of the pure solvent.

-

Add a known mass of this compound to the solvent and ensure complete dissolution.

-

Determine the freezing point of the resulting solution.

-

Calculate the freezing point depression (ΔTf).

-

Use the cryoscopic equation (ΔTf = Kf * m) to calculate the molality (m) of the solution.

-

From the known masses of solute and solvent, calculate the apparent molar mass of this compound.

-

The aggregation number (n) is the ratio of the apparent molar mass to the monomeric molar mass of this compound.

Visualizing the Equilibria

The solvent-dependent aggregation of this compound can be represented as a series of equilibria. The following diagrams, generated using the DOT language, illustrate these key relationships.

Caption: Solvent-induced deaggregation of this compound.

In donor solvents, a further equilibrium exists between contact ion pairs (CIPs), where the lithium cation and the benzyl (B1604629) anion are in direct contact, and solvent-separated ion pairs (SIPs), where one or more solvent molecules are interposed between the ions.

Caption: Contact vs. Solvent-Separated Ion Pair Equilibrium.

Conclusion

The aggregation state of this compound is a critical parameter that is exquisitely sensitive to the solvent environment. In hydrocarbon solvents, the formation of higher-order aggregates is the norm, while donor solvents promote the existence of monomers and dimers. Furthermore, in donor solvents, an equilibrium between contact and solvent-separated ion pairs adds another layer of complexity. A comprehensive understanding of these solvent-dependent structural equilibria, gained through the application of techniques such as NMR spectroscopy and cryoscopy, is paramount for the rational design and optimization of synthetic methodologies that employ this versatile organolithium reagent. The data, protocols, and conceptual diagrams presented in this guide offer a foundational resource for researchers navigating the intricate world of this compound chemistry.

Formation of Benzyllithium via Deprotonation of Benzylic Carbons: A Technical Guide

Introduction

Benzyllithium is a powerful organometallic reagent and a cornerstone in synthetic organic chemistry. Its utility stems from its ability to act as a potent nucleophile, enabling the formation of carbon-carbon bonds through reactions with a wide array of electrophiles. The most common and direct method for its preparation is the deprotonation of a benzylic C-H bond from toluene (B28343) or its derivatives. This process, while conceptually straightforward, is governed by a delicate interplay of factors including the acidity of the proton, the strength of the base, solvent effects, and the presence of coordinating additives. This technical guide provides an in-depth analysis of the formation of this compound, focusing on the underlying principles, quantitative data, and detailed experimental considerations for researchers, scientists, and professionals in drug development.

Core Principles of Benzylic Deprotonation

The formation of this compound from toluene is an acid-base reaction where an organolithium base abstracts a proton from the methyl group. The feasibility of this reaction is dictated by the relative acidities of the proton source (toluene) and the conjugate acid of the organolithium base (e.g., butane).

Acidity of Benzylic Protons: The protons on a carbon adjacent to an aromatic ring, known as benzylic protons, are significantly more acidic than typical alkane protons. This increased acidity is due to the resonance stabilization of the resulting benzyl (B1604629) anion, where the negative charge is delocalized over the aromatic ring. Despite this stabilization, toluene is a very weak acid, with a pKa value of approximately 41-43.[1][2][3] This necessitates the use of exceptionally strong bases for efficient deprotonation.

Organolithium Bases: Organolithium reagents (RLi) are among the strongest bases used in organic synthesis and are ideal for deprotonating weakly acidic hydrocarbons like toluene.[4] The basicity of common alkyllithium reagents increases in the order: n-BuLi < s-BuLi < t--BuLi.[4] This trend is related to the stability of the corresponding carbanion. n-Butyllithium (n-BuLi) is the most frequently used reagent for this purpose due to its commercial availability, appropriate reactivity, and solubility.[5] Lithium dialkylamides, such as lithium diisopropylamide (LDA), can also be employed, particularly when the substrate is sensitive to nucleophilic attack.[6][7]

Role of Solvents and Additives: The choice of solvent and the use of additives are critical for successful benzylic lithiation.

-

Solvents: The reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). These solvents solvate the lithium cation, which breaks down the aggregates in which organolithium reagents typically exist (hexamers or tetramers in hydrocarbon solvents).[8][9] This deaggregation leads to smaller, more reactive species (dimers or monomers), thereby increasing the effective basicity and reaction rate.[10][11] While THF is effective, this compound has limited solubility and stability in it alone; mixtures of cyclic ethers can markedly improve both.[12][13]

-

Additives: Coordinating agents, particularly chelating diamines like N,N,N′,N′-tetramethylethylenediamine (TMEDA), are often used to accelerate the deprotonation.[5][8] TMEDA chelates the lithium ion, breaking up the organolithium aggregates and increasing the polarity of the C-Li bond.[8][14] This enhanced reactivity allows the lithiation to proceed more efficiently, often at higher temperatures or with less reactive substrates.[15]

Quantitative Data

The efficiency of this compound formation is highly dependent on the reaction conditions. The following tables summarize key quantitative data related to the acidity of benzylic protons and the yields obtained under various synthetic conditions.

Table 1: Acidity of Toluene and Related Hydrocarbons

| Compound | Proton Source | pKa | Reference(s) |

| Toluene | Benzylic C-H | ~41 | [1][2][3] |

| Benzene | Aryl C-H | ~43 | [2] |

| Methane | Aliphatic C-H | ~50 | [4] |

| Fluorene | Benzylic C-H | 22.6 | [1] |

Table 2: Yields for the Formation and Reaction of this compound Under Various Conditions

| Substrate | Base | Solvent / Additive | Electrophile | Product Yield (%) | Reference(s) |

| Toluene | n-BuLi | THF / 2-MeTHF | Benzophenone (B1666685) | 89 | [13] |

| Toluene | n-BuLi | THF / Dioxane | Benzophenone | 82 | [13] |

| Toluene | s-BuLi | THF / 2-MeTHF | Benzophenone | 95 | [13] |

| Toluene | s-BuLi | THF / Dioxane | Benzophenone | 94 | [13] |

| Benzyl Chloride | LiNp¹ | THF / HMPA | Benzophenone | 80 | [16] |

| Toluene | n-BuLi / KOtBu | THF | (Not Specified) | High Yield | [17] |

| Toluene | n-BuLi | THF | Me₃SiCl | 98 | [18] |

| Toluene | n-BuLi | THF | MeI | 93 | [18] |

¹Lithium naphthalenide

Visualizations of Key Processes

// Invisible nodes for arrow positioning node [shape=point, width=0]; p1; p2;

// Reaction arrow edge [arrowhead=open, color="#202124"]; Base -> p1 [style=invis]; Toluene -> p2 [style=invis]; {rank=same; Toluene; Base; p1; p2;} p1 -> this compound [label=""]; p2 -> Butane [style=invis];

// Add a central plus sign node [shape=plaintext, fontsize=20, fontcolor="#5F6368"]; plus1 [label="+"]; plus2 [label="+"];

// Position plus signs edge[style=invis]; Toluene -> plus1 -> Base; this compound -> plus2 -> Butane; } caption: "General mechanism of toluene deprotonation."

Experimental Protocols

Caution: Organolithium reagents such as n-butyllithium are extremely reactive, pyrophoric (ignite spontaneously in air), and react violently with water.[4] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.

Protocol 1: Preparation of this compound from Toluene using n-Butyllithium in THF

This protocol is a representative procedure adapted from literature descriptions.[12][13][15]

-

1. Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled. The system is purged with inert gas.

-

2. Reagent Charging: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula or syringe, followed by dry toluene (1.0 equivalent). The solution is cooled to 0 °C in an ice bath.

-

3. Lithiation: A solution of n-butyllithium in hexanes (typically 1.6 M or 2.5 M, 1.0 equivalent) is added dropwise to the stirred toluene solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Upon addition, a yellow to orange-red color, characteristic of this compound, should develop.

-

4. Reaction: The reaction mixture is stirred at 0 °C for 2-4 hours to ensure complete deprotonation. The resulting this compound solution is ready for reaction with an electrophile.

-

5. Reaction with Electrophile (Example): The solution is cooled to -78 °C (dry ice/acetone bath). An electrophile, such as benzophenone (1.0 equivalent) dissolved in anhydrous THF, is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

6. Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[15]

-

7. Purification: The crude product is purified by an appropriate method, such as flash column chromatography or recrystallization.

Protocol 2: TMEDA-Accelerated Lithiation of Toluene

This protocol illustrates the use of TMEDA to enhance the reaction rate.[8][15]

-

1. Setup: A flame-dried reaction vessel is set up under an inert atmosphere as described in Protocol 1.

-

2. Reagent Charging: Anhydrous solvent (e.g., hexane (B92381) or diethyl ether) is added to the flask, followed by dry toluene (1.0 equivalent) and freshly distilled TMEDA (1.1 equivalents). The solution is stirred and cooled to 0 °C.

-

3. Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution. A color change and often a slight exotherm will be observed.

-

4. Reaction: The mixture is stirred at 0 °C to room temperature for 1-2 hours. The enhanced reactivity due to TMEDA often allows for shorter reaction times and/or milder temperatures compared to reactions without the additive.[14] The resulting solution can then be used for subsequent reactions as described above.

Conclusion

The deprotonation of benzylic carbons to form this compound is a fundamental and powerful transformation in organic synthesis. Successful and high-yielding synthesis requires careful control over several key parameters. The use of strong organolithium bases, appropriate ethereal solvents to ensure reagent reactivity, and the strategic use of additives like TMEDA are all crucial for efficient proton abstraction from the weakly acidic toluene. By understanding the principles of acidity, base strength, and the role of reaction media, researchers can effectively harness the synthetic potential of this compound for the construction of complex molecular architectures.

References

- 1. Solved The benzylic proton of toluene has a pKa of around | Chegg.com [chegg.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 6. fishersci.it [fishersci.it]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. advancedengineeringscience.com [advancedengineeringscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. people.uniurb.it [people.uniurb.it]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00958H [pubs.rsc.org]

- 17. Selective ortho and benzylic functionalization of secondary and tertiary p-tolylsulfonamides. Ipso-bromo desilylation and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Comparative Stability of Benzyllithium and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the stability of benzyllithium and its various analogues. Understanding the factors that influence the longevity of these potent organometallic reagents is paramount for their effective application in synthesis, particularly in the development of novel pharmaceutical compounds. This document provides a summary of available quantitative data, detailed experimental protocols for stability assessment, and visualizations of key chemical processes.

Introduction: The Nature of this compound Stability

This compound and its derivatives are indispensable reagents in organic synthesis, valued for their ability to form carbon-carbon bonds by acting as strong nucleophiles and bases. However, their utility is often tempered by their inherent instability. Decomposition is primarily a thermal process, often accelerated by the presence of coordinating solvents like tetrahydrofuran (B95107) (THF). The stability of a given this compound analogue is a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.

The stability of these organolithium compounds can be categorized into two main types:

-

Thermodynamic Stability: This refers to the relative energy of the this compound compound compared to its potential decomposition products. A large negative Gibbs free energy of decomposition indicates a thermodynamically unstable compound.

-

Kinetic Stability: This relates to the rate at which the decomposition occurs. A compound may be thermodynamically unstable but kinetically stable if the activation energy for decomposition is high. For practical laboratory use, kinetic stability is often the more critical parameter.

Substituents on the aromatic ring or at the α-carbon can significantly alter both the thermodynamic and kinetic stability of this compound analogues.

Comparative Stability Data

Direct, systematic comparative studies on the stability of a wide range of this compound analogues are not extensively documented in the peer-reviewed literature. However, baseline data for the parent this compound provides a crucial benchmark for understanding its stability profile.

A key study by Hage, Ogle, Rathman, and Hubbard provides quantitative data on the thermal decomposition of this compound in a mixed-ether solvent system. These findings are summarized in the table below.

Table 1: Thermal Decomposition of this compound in a 2:1 Mixture of 2-Methyltetrahydrofuran and Tetrahydrofuran

| Temperature (°C) | Decomposition Rate (% per day) |

| 9 | 0.04 |

| 15 | 0.25 |

| 24 | 0.56 |

Data sourced from Hage, M. et al. (1998). This compound: Preparation, reactions and X-ray crystal structure of this compound-2THF.[1]

For comparison, the same study noted that a ~1.4 M solution of this compound in pure THF exhibited a significantly higher decomposition rate of 2.8% per day at 9°C.[2] This highlights the profound influence of the solvent system on the stability of this compound.

The Influence of Substituents on Stability (Qualitative Assessment)

While extensive quantitative data is lacking, the stability of this compound analogues can be qualitatively predicted based on fundamental electronic principles. The stability of the benzylic carbanion is the dominant factor.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups, particularly at the ortho and para positions, are expected to destabilize the this compound analogue. By donating electron density to the aromatic ring, they increase the electron density at the benzylic carbon, which already bears a partial negative charge. This electronic repulsion leads to a less stable carbanion and likely a faster decomposition rate.

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like fluoro (-F) or trifluoromethyl (-CF₃) are predicted to enhance the stability of this compound analogues. These groups delocalize the negative charge of the benzylic carbanion through inductive and/or resonance effects, thereby stabilizing the molecule and retarding decomposition.

-

α-Substituents: The introduction of substituents at the α-carbon (the carbon bearing the lithium atom) also impacts stability. The stability of α-substituted derivatives is highly dependent on the nature of the substituent and the specific ligand environment around the lithium atom.

Decomposition Pathways

The decomposition of this compound in etheral solvents is complex and can proceed through several pathways. One of the primary modes of degradation involves reaction with the solvent itself, particularly with THF. This is thought to occur via a β-hydride elimination mechanism.

A plausible thermal decomposition pathway for this compound, in the absence of reactive solvents, involves the formation of a toluene-derived dimer. This process is believed to proceed through the coupling of a this compound molecule with a transient species formed from another this compound molecule.

Experimental Protocols for Stability Assessment

The kinetic stability of this compound analogues can be reliably determined by monitoring their concentration over time at a constant temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for this purpose.

General Protocol for NMR-Monitored Kinetic Stability Study

Objective: To determine the rate of decomposition and calculate the half-life (t₁/₂) of a this compound analogue in a given solvent system at a specific temperature.

Materials and Equipment:

-

NMR spectrometer (a field strength of 400 MHz or higher is recommended)

-

NMR tubes with sealable caps (B75204) (e.g., J. Young tubes)

-

Glovebox or Schlenk line for inert atmosphere manipulation

-

Anhydrous, degassed solvents (e.g., THF-d₈, toluene-d₈)

-

Internal standard (e.g., a known concentration of a stable, non-reactive compound like ferrocene (B1249389) or 1,3,5-trimethoxybenzene)

-

Constant temperature bath or NMR probe with variable temperature capabilities

Procedure:

-

Sample Preparation (under inert atmosphere):

-

In a glovebox, prepare a stock solution of the this compound analogue to be studied in the chosen deuterated solvent.

-

Prepare a separate stock solution of the internal standard in the same solvent.

-

In an NMR tube, combine a precise volume of the this compound solution with a precise volume of the internal standard solution. The initial concentration of the this compound analogue should be accurately known, either by titration or by quantitative NMR (qNMR) against the internal standard at a low temperature where decomposition is negligible.

-

Seal the NMR tube securely.

-

-

NMR Data Acquisition:

-

Set the NMR spectrometer's probe to the desired study temperature (e.g., 25 °C). Allow the temperature to equilibrate.

-

Insert the NMR sample into the spectrometer.

-

Acquire an initial ¹H NMR spectrum (t=0). Ensure the spectral width and resolution are sufficient to clearly resolve peaks from the this compound analogue, the internal standard, and any potential decomposition products.

-

Record subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes or every hour, depending on the expected rate of decomposition). The time interval should be chosen to obtain a sufficient number of data points over the course of the reaction (ideally until at least 50% decomposition has occurred).

-

-

Data Analysis:

-

For each spectrum, integrate a well-resolved peak corresponding to the this compound analogue and a peak from the internal standard.

-

Calculate the concentration of the this compound analogue at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the this compound analogue concentration (ln[BnLi]) versus time.

-

If the decomposition follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the rate constant (k).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k.

-

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

The stability of this compound and its analogues is a critical consideration for their successful application in organic synthesis. While quantitative comparative data remains an area ripe for further investigation, the principles of electronic stabilization and destabilization provide a robust framework for predicting the relative stability of different derivatives. The experimental protocols outlined in this guide offer a reliable methodology for researchers to quantify the stability of novel this compound compounds, thereby enabling more controlled and reproducible synthetic outcomes. As the demand for complex molecules in drug discovery and materials science continues to grow, a thorough understanding of the properties of these powerful reagents will become increasingly vital.

References

The Dichotomous Nature of Benzyllithium: An In-depth Examination of its Electronic Structure and Consequent Reactivity

Abstract

Benzyllithium is a cornerstone organometallic reagent in synthetic chemistry, prized for its utility in forming carbon-carbon bonds. Its reactivity, however, is nuanced and intricately linked to a complex electronic structure that is highly sensitive to its environment. This technical guide provides a comprehensive analysis of the electronic characteristics of this compound, detailing the nature of its carbon-lithium bond, charge distribution, and aggregation states. We further explore how these fundamental properties dictate its reactivity, with a particular focus on the factors governing regioselectivity and stereoselectivity. This paper synthesizes data from spectroscopic, crystallographic, and computational studies to offer a detailed perspective for researchers, scientists, and professionals in drug development, aiming to facilitate a deeper understanding and more precise application of this versatile reagent.

Electronic Structure of this compound: A Tale of Duality

The reactivity of this compound is not that of a simple carbanion. It is a complex interplay of its bonding, charge delocalization, and intermolecular interactions. The nature of the carbon-lithium (C-Li) bond itself is a subject of discussion and is heavily influenced by the solvent. In non-polar solvents like n-pentane, the bond exhibits more covalent character. In contrast, polar, coordinating solvents such as tetrahydrofuran (B95107) (THF) solvate the lithium cation, increasing the ionic character of the C-Li bond and promoting the formation of solvent-separated ion pairs.[1][2][3]

This duality is further reflected in the charge distribution. While a significant portion of the negative charge resides on the benzylic alpha-carbon (Cα), it is also substantially delocalized into the π-system of the aromatic ring.[4] This delocalization results in multiple nucleophilic sites, namely the benzylic carbon and the ortho and para positions of the phenyl ring.

In the solid state and in non-coordinating solvents, this compound tends to form aggregates, such as linear polymers.[5] X-ray crystallography of this compound crystallized from a THF/toluene mixture revealed a linear polymeric structure with alternating carbon and lithium atoms, where each lithium center is coordinated by two THF molecules.[5][6] The formation of these aggregates significantly impacts the reagent's solubility, stability, and reactivity. The use of strong donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or (-)-sparteine, can break down these aggregates to form monomeric or dimeric species, thereby increasing reactivity.[5][7][8]

The Influence of Electronic Structure on Reactivity

The delocalized electronic nature of this compound is directly responsible for its versatile yet sometimes unpredictable reactivity, particularly concerning regioselectivity. The choice of solvent, electrophile, and additives can steer the reaction towards a desired outcome.

Regioselectivity: A Solvent- and Electrophile-Dependent Phenomenon

The reaction of this compound with an electrophile can occur at the benzylic (α) position or at the aromatic ring. This regioselectivity is a direct consequence of the electronic structure and can be controlled by tuning the reaction conditions.

-

In non-polar solvents (e.g., n-pentane): The C-Li bond has more covalent character, and the negative charge is less delocalized. Reactions tend to occur at the position of highest electron density on the aromatic ring. For instance, the reaction with trimethylchlorosilane in n-pentane selectively yields the para-substituted product.[1][2]

-

In polar, coordinating solvents (e.g., THF): The increased ionic character of the C-Li bond and solvation of the lithium ion make the benzylic carbon more accessible and nucleophilic. Consequently, reactions in THF often favor substitution at the benzylic position. The reaction with trimethylchlorostannane in THF, for example, selectively gives the α-substituted product.[1][2]

This relationship is visualized in the reaction pathway diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Yield Protocol for the Preparation of Benzyllithium in Tetrahydrofuran (THF)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the high-yield synthesis of benzyllithium via the direct metallation of toluene (B28343) using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). It includes critical safety procedures, a comparison of reaction conditions, a step-by-step experimental guide, and methods for characterization.

Introduction

This compound is a powerful and versatile organolithium reagent widely used in organic synthesis for the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of complex molecules, including intermediates for active pharmaceutical ingredients like HIV protease inhibitors.[1] The preparation of this compound, however, presents challenges related to its poor solubility, stability, and the potential for side reactions such as ring metallation or polymetallation.[1][2]

This application note details a reliable, high-yield protocol for the preparation of this compound by direct lithiation of toluene. The procedure emphasizes rigorous safety measures required when handling pyrophoric organolithium reagents and employs standard anhydrous and anaerobic (Schlenk line or glovebox) techniques.

CRITICAL SAFETY PRECAUTIONS

Warning: Organolithium reagents such as n-butyllithium are extremely pyrophoric, reacting violently and igniting on contact with air and moisture.[3] All operations must be conducted by trained personnel under a strict inert atmosphere (e.g., argon or nitrogen).[4]

-

Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat (e.g., Nomex), chemical splash goggles, and appropriate gloves.[5] It is recommended to wear nitrile gloves underneath neoprene or leather gloves for enhanced protection.[5]

-

Inert Atmosphere: All glassware must be oven- or flame-dried and cooled under an inert atmosphere. Solvents and reagents must be rigorously dried and deoxygenated before use.[4]

-

Work Area: Perform all manipulations in a certified chemical fume hood with the sash positioned as low as possible.[5] Keep a Class D fire extinguisher (for combustible metals) and a container of sand or powdered lime readily accessible for immediate response to fires.

-

Quenching: Never quench organolithium reagents with water. Use a less reactive alcohol, such as isopropanol (B130326), as the initial quenching agent, preferably at low temperatures.[4]

-

Working Alone: It is strongly discouraged to work with pyrophoric reagents while alone in the laboratory.[3][5]

Reaction Scheme and Mechanism

The preparation of this compound involves the deprotonation of the benzylic C-H bond of toluene by a strong base, typically an alkyllithium reagent like n-butyllithium. The THF solvent coordinates to the lithium cation, stabilizing the resulting this compound species.[6]

Caption: Reaction scheme for the synthesis of this compound from toluene.

Comparison of Synthesis Conditions

The yield and selectivity of benzylic metallation are highly dependent on the choice of solvent, base, and additives. While THF is a common solvent, mixtures with other cyclic ethers can enhance solubility and stability.[2][6] Additives, known as activators, can significantly improve reaction rates and yields.

| Base | Solvent/Additive | Temp. (°C) | Time (h) | Yield / Selectivity | Reference |

| n-BuLi | THF | 25 | 24 | ~98% Benzylic Metallation | [7] |

| sec-BuLi | Toluene / THF | -15 | - | Dilute, poor stability | [1] |

| n-BuLi | TMEDA | 70 | - | Concentrated, stable solution | [1] |

| n-BuLi | LiOEM | 20 | 24 | High yield, 100% benzylic | [7][8] |

| n-BuLi | Toluene / 2-MeTHF / THF | - | - | High solubility (~2.2 M) | [2] |

| TMEDA: N,N,N',N'-tetramethylethylenediamine; LiOEM: Lithium 2-methoxyethoxide; 2-MeTHF: 2-Methyltetrahydrofuran (B130290) |

Detailed Experimental Protocol

This protocol describes the direct lithiation of toluene with n-BuLi in THF under an argon atmosphere using standard Schlenk techniques.

Reagents and Equipment

-

Reagents: Toluene (anhydrous), n-butyllithium (solution in hexanes, e.g., 2.5 M), Tetrahydrofuran (THF, anhydrous), Anhydrous isopropanol (for quenching), Anhydrous acetone (B3395972) (for cold bath).

-

Indicator (for titration): 1,10-Phenanthroline or N-benzylidenebenzylamine.

-

Equipment: Schlenk flask (e.g., 250 mL), rubber septa, magnetic stirrer and stir bar, argon/nitrogen gas line with bubbler, gas-tight syringes and needles, Dewar flask, low-temperature thermometer.

Preparation

-

Glassware: Thoroughly dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of inert gas.

-

Solvents: Use freshly distilled anhydrous THF, preferably distilled from sodium/benzophenone ketyl under nitrogen. Toluene should be similarly dried.

-

Reagent Titration: The concentration of commercial n-BuLi solutions can vary. It is crucial to determine the precise molarity before use via titration (e.g., Gilman double titration or titration with a known indicator).

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

Procedure

-

Setup: Assemble a 250 mL Schlenk flask containing a magnetic stir bar. Seal with a rubber septum and purge the system thoroughly with argon. Maintain a positive pressure of argon throughout the experiment.

-

Solvent Addition: To the flask, add 100 mL of anhydrous THF and 12 mL of anhydrous toluene (~113 mmol, ~1.1 equiv) via syringe.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

n-BuLi Addition: While stirring vigorously, slowly add 40 mL of 2.5 M n-BuLi in hexanes (~100 mmol, 1.0 equiv) dropwise via syringe over 30 minutes. A color change to yellow or orange-red should be observed, indicating the formation of the benzyl (B1604629) anion.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by quenching an aliquot and analyzing by GC.

-

Completion and Titration: Upon completion, the resulting deep red-orange solution of this compound is ready for use. Determine the final concentration by titrating a small aliquot of the solution.

-